iMAC2

Description

Properties

IUPAC Name |

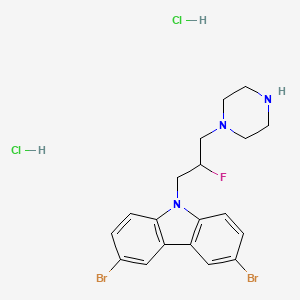

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2FN3.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;;/h1-4,9-10,15,23H,5-8,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCVUOLQOHIRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Br2Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of iMAC2 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

iMAC2 is a small molecule inhibitor that has garnered significant interest in apoptosis research. Its primary mechanism of action involves the direct inhibition of the mitochondrial apoptosis-induced channel (MAC), a crucial component in the intrinsic pathway of programmed cell death.[1][2][3][4][5] By targeting the MAC, this compound effectively prevents the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, a pivotal event that triggers the caspase cascade and subsequent cellular dismantling.[1][2][3] This anti-apoptotic activity makes this compound an invaluable tool for investigating the molecular machinery of cell death and for exploring potential therapeutic interventions in diseases characterized by dysregulated apoptosis.[1][3]

Core Mechanism of Action: Inhibition of the Mitochondrial Apoptosis-Induced Channel (MAC)

The intrinsic pathway of apoptosis is initiated by a variety of intracellular stress signals, which converge on the mitochondria.[3] A key event in this pathway is the formation of the MAC in the outer mitochondrial membrane, a process primarily driven by the oligomerization of pro-apoptotic Bcl-2 family proteins such as Bax and Bak.[1][6] The assembled MAC forms a pore that allows for the release of pro-apoptotic factors, including cytochrome c, from the intermembrane space into the cytosol.[1][6][7]

Once in the cytosol, cytochrome c binds to the Apoptotic protease activating factor-1 (Apaf-1), leading to the assembly of the apoptosome.[1][8][9] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[1][10] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which are responsible for the proteolytic cleavage of a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1]

This compound exerts its anti-apoptotic effect by directly binding to and inhibiting the MAC.[1][4] This inhibition prevents the release of cytochrome c and other pro-apoptotic factors from the mitochondria, thereby halting the downstream activation of the caspase cascade and preventing cell death.[1][3]

Signaling Pathway of Intrinsic Apoptosis and this compound Intervention

The following diagram illustrates the intrinsic apoptotic pathway and the specific point of intervention for this compound.

Caption: this compound inhibits the intrinsic apoptosis pathway by blocking the Mitochondrial Apoptosis-Induced Channel (MAC).[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound, providing a quick reference for experimental design.

| Parameter | Value | Cell Line / Condition | Reference |

| IC₅₀ (MAC inhibition) | 28 nM | N/A (Biochemical Assay) | [2][3] |

| IC₅₀ (Cytochrome c release inhibition) | 0.68 µM | HeLa cells (Liposome channel assay) | [2] |

| Effective Concentration | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [2] |

| Solubility | ≤ 5 mM | In DMSO | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

Determining the Optimal Concentration of this compound using an MTT Assay

This protocol describes a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a specific cell line. The MTT assay measures cell viability based on metabolic activity.[2]

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT solution

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]

-

This compound Treatment: Prepare a 2X stock solution of the highest this compound concentration to be tested in complete medium. A starting range of 10 nM to 10 µM is recommended. Perform serial dilutions to create a range of 2X this compound concentrations.[2]

-

Remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

-

MTT Assay: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[2]

-

Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Western Blot for Cytochrome c Release

This assay biochemically assesses the inhibition of cytochrome c release from the mitochondria into the cytosol by this compound.[3]

Materials:

-

Cell line of interest

-

This compound and apoptosis-inducing stimulus

-

Subcellular fractionation kit

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Fractionation: Pre-treat cells with varying concentrations of this compound, followed by the induction of apoptosis with a known stimulus. Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit.[3]

-

Protein Quantification and Western Blotting: Quantify the protein concentration of each fraction. Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH). Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. A decrease in cytochrome c in the cytosolic fraction of this compound-treated cells compared to the control indicates inhibition of its release.

Workflow Diagram:

Caption: Workflow for Western blot analysis of cytochrome c release.[3]

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to quantify the anti-apoptotic efficacy of this compound.[3]

Materials:

-

Cell line of interest

-

This compound and apoptosis-inducing stimulus

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Pre-treat cells with varying concentrations of this compound, followed by the induction of apoptosis.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent to which this compound protects cells from apoptosis.

Experimental Workflow Diagram:

Caption: General experimental workflow for assessing the anti-apoptotic efficacy of this compound.[3]

Conclusion

This compound is a potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC).[1][5] Its ability to block the release of cytochrome c from the mitochondria provides a powerful tool for dissecting the intricacies of the intrinsic apoptotic pathway. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of apoptosis and related pathologies. Understanding the precise mechanism of action of molecules like this compound is critical for the development of novel therapeutic strategies that target apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Apoptosome - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Mitochondrial Release of Caspase-2 and -9 during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the iMAC2 Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the iMAC2 compound, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). This compound, chemically identified as 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, has emerged as a significant research tool for studying the intrinsic apoptotic pathway.[1] This document details its physicochemical characteristics, outlines experimental protocols for its synthesis and biological evaluation, and presents its mechanism of action through signaling pathway and experimental workflow diagrams.

Chemical Properties and Structure

This compound is a synthetic small molecule belonging to the dibromocarbazole piperazine class of compounds.[1] Its chemical structure is characterized by a central carbazole ring system with bromine substitutions at the 3 and 6 positions, and a fluorinated propyl-piperazine side chain at the 9 position.[1]

Chemical Structure:

-

IUPAC Name: 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride[1][2]

-

SMILES: C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F[3]

-

InChI: InChI=1S/C19H20Br2FN3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24/h1-4,9-10,15,23H,5-8,11-12H2[3]

Quantitative Data Summary

The following tables summarize the key physicochemical and biological properties of this compound.

| Property | Value | Reference |

| Chemical Name | 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride | [1][2] |

| CAS Number | 335166-00-2 | [1][2] |

| Molecular Formula | C₁₉H₂₀Br₂FN₃·2HCl | [1][2] |

| Molecular Weight | 542.11 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble to 5 mM in DMSO | [1][2] |

| Biological Parameter | Value | Reference |

| IC₅₀ (MAC inhibition) | 28 nM | [2][4] |

| IC₅₀ (cytochrome c release) | 0.68 µM | [2] |

| LD₅₀ | 15000 nM | [4] |

Experimental Protocols

1. Chemical Synthesis of this compound

The synthesis of 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride (this compound) is a multi-step process.[1] A representative synthetic scheme is outlined below.

References

An In-depth Technical Guide to iMAC2: A Potent Inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is implicated in numerous pathologies, including cancer and neurodegenerative diseases. A pivotal event in this pathway is the formation of the Mitochondrial Apoptosis-Induced Channel (MAC) in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. iMAC2 has emerged as a potent and specific small molecule inhibitor of MAC, offering a valuable tool for the elucidation of apoptotic mechanisms and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and workflows.

Introduction

Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis. The intrinsic apoptotic pathway is triggered by cellular stress and converges at the mitochondria.[1] A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which is mediated by the formation of the Mitochondrial Apoptosis-Induced Channel (MAC).[2] MAC is a high-conductance channel primarily formed by the oligomerization of the pro-apoptotic Bcl-2 family proteins, Bax and Bak.[3] The formation of MAC facilitates the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[4] This release initiates a cascade of events, including the formation of the apoptosome and the activation of executioner caspases, ultimately leading to controlled cell dismantling.[3]

This compound is a small molecule inhibitor that directly targets and inhibits the MAC, thereby preventing the release of cytochrome c and halting the downstream apoptotic signaling cascade.[3][4] Its ability to modulate this critical control point of apoptosis makes it a significant research tool in oncology for studying drug resistance and elucidating apoptotic pathways.[4]

Mechanism of Action

This compound exerts its anti-apoptotic effects by directly targeting and inhibiting the mitochondrial apoptosis-induced channel (MAC).[3][4] The formation of MAC in the outer mitochondrial membrane is a pivotal event in the intrinsic apoptotic pathway, often triggered by cellular stress or pro-apoptotic signals. This channel, primarily formed by the oligomerization of Bax and/or Bak proteins, facilitates the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[3][4] Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.[4] this compound intervenes at an early stage of this cascade by preventing the opening of the MAC, thereby inhibiting cytochrome c release and halting the downstream apoptotic signaling.[4] Evidence suggests that this compound may inhibit the relocation of Bax to the mitochondria, a critical step for its pro-apoptotic activity.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental planning.

| Parameter | Value | Cell Line / Condition | Reference |

| IC₅₀ (MAC inhibition) | 28 nM | Biochemical Assay | [6][7][8] |

| IC₅₀ (Apoptosis Inhibition) | 2.5 µM | FL5.12 cells | [9] |

| IC₅₀ (Cytochrome c release inhibition) | 0.68 µM | HeLa cells (Bid-induced Bax activation) | [7] |

| LD₅₀ | 15,000 nM (15 µM) | Not specified | [6][8] |

| Effective Concentration | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [10] |

| Solubility | ≤ 5 mM | In DMSO | [7][10] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

iMAC2: A Comprehensive Technical Guide to its Role in the Intrinsic Apototic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intrinsic apoptotic pathway is a critical cellular process essential for tissue homeostasis and the elimination of damaged or cancerous cells. Central to this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), a point of no return that commits a cell to apoptosis. This event is tightly regulated by the B-cell lymphoma 2 (Bcl-2) protein family, which culminates in the formation of the Mitochondrial Apoptosis-Induced Channel (MAC).[1][2] The MAC facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, triggering a cascade of caspase activation and subsequent cell death.[1][3]

iMAC2 (inhibitor of Mitochondrial Apoptosis-Induced Channel 2) is a small molecule inhibitor that has shown significant potential in modulating MOMP by specifically targeting the MAC.[1][2] By blocking this channel, this compound prevents the release of cytochrome c, thereby halting the downstream apoptotic signaling cascade.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the intrinsic apoptotic pathway, detailed experimental protocols for its study, and a summary of quantitative data regarding its efficacy.

Mechanism of Action of this compound

This compound exerts its anti-apoptotic effects by directly inhibiting the Mitochondrial Apoptosis-Induced Channel (MAC).[1][4] The formation of the MAC is a pivotal event in the intrinsic apoptotic pathway, primarily driven by the oligomerization of the pro-apoptotic Bcl-2 family members, Bax and Bak.[1][2] Upon receiving apoptotic stimuli, Bax translocates from the cytosol to the mitochondrial outer membrane, where it undergoes a conformational change and, along with Bak, oligomerizes to form the MAC pore.[2][5]

Evidence suggests that this compound's primary mechanism of action is the inhibition of Bax relocation to the mitochondria.[2][5] By preventing the accumulation of Bax at the mitochondrial outer membrane, this compound effectively blocks the subsequent oligomerization of Bax and Bak, thereby inhibiting the formation of the MAC.[2] This action prevents the release of cytochrome c into the cytosol, a critical step for the assembly of the apoptosome and the activation of caspase-9 and the downstream executioner caspases like caspase-3.[1][3]

Data Presentation

The efficacy of this compound in inhibiting apoptosis has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Compound | Target | IC50 (nM) | Cell Line/System | Effect | Reference |

| This compound | Mitochondrial Apoptosis-induced Channel (MAC) | 28 | Direct inhibition of the channel | Potent inhibition of MAC activity. | [1][3] |

| iMACs (general) | MAC | 19 - 966 | Reconstituted mitochondrial outer membranes | Irreversibly close the MAC. | [6] |

| Compound | Assay | Concentration | Cell Line | Effect | Reference |

| This compound | Staurosporine-induced apoptosis | 2.5 µM | FL5.12 | Reduces apoptosis by over 50%. | [6] |

| This compound | tBid-induced Bax translocation | 0.5 µM | HeLa cells expressing GFP-Bax | Punctate (mitochondrial) Bax fluorescence pattern rarely observed. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in the intrinsic apoptotic pathway.

Cytochrome c Release Assay via Western Blotting

This assay is designed to determine the ability of this compound to prevent the release of cytochrome c from the mitochondria into the cytosol, a hallmark of intrinsic apoptosis.

Materials:

-

Cell culture reagents

-

This compound compound

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Kit (e.g., ThermoFisher #89874)

-

1X Cytosol Extraction Buffer Mix (containing DTT and Protease Inhibitors)

-

Dounce tissue grinder

-

Microcentrifuge

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies:

-

Anti-cytochrome c (e.g., Abcam ab13575)

-

Anti-COX IV (mitochondrial loading control)

-

Anti-GAPDH (cytosolic loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Pre-treat cells with the desired concentrations of this compound for 1-2 hours.

-

Induce apoptosis with a suitable agent (e.g., 1 µM Staurosporine) for the desired time (e.g., 3-6 hours). Include vehicle-treated and untreated controls.

-

-

Cell Fractionation:

-

Harvest approximately 5 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.[7]

-

Wash the cell pellet with 10 ml of ice-cold PBS and centrifuge again.[7]

-

Resuspend the pellet in 1 ml of 1X Cytosol Extraction Buffer Mix and incubate on ice for 10-15 minutes.[7]

-

Homogenize the cells using a pre-chilled Dounce tissue grinder with 30-50 passes on ice.[7]

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[7]

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.[7]

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA assay.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Expected Results: In apoptotic cells, cytochrome c will be detected in the cytosolic fraction. In cells treated with this compound, the amount of cytochrome c in the cytosolic fraction is expected to be significantly reduced, demonstrating the inhibitory effect of this compound on its release from the mitochondria. COX IV should only be present in the mitochondrial fraction, and GAPDH should only be in the cytosolic fraction, serving as controls for proper fractionation.

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases 3 and 7, which are activated downstream of cytochrome c release.

Materials:

-

White-walled 96-well plates

-

Cell culture reagents

-

This compound compound

-

Apoptosis-inducing agent

-

Caspase-Glo® 3/7 Assay Kit (e.g., Promega G8090) or a colorimetric/fluorometric equivalent.[8]

-

Luminometer, spectrophotometer, or fluorometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Induce apoptosis with an appropriate stimulus and incubate for the desired time (e.g., 3-6 hours).

-

-

Assay Protocol (using Caspase-Glo® 3/7 Assay as an example):

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.[9]

-

Add 100 µl of Caspase-Glo® 3/7 Reagent to each well containing 100 µl of cell culture medium.[9]

-

Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.[9]

-

Measure the luminescence of each well using a luminometer.

-

Expected Results: A significant increase in luminescence will be observed in apoptotic cells compared to untreated controls, indicating high caspase-3/7 activity. Treatment with this compound is expected to cause a dose-dependent decrease in luminescence, demonstrating its ability to inhibit the activation of executioner caspases.

Bax/Bak Oligomerization Assay

This assay investigates the effect of this compound on the oligomerization of Bax and Bak, a key step in MAC formation.

Materials:

-

Cell culture reagents

-

This compound compound

-

Apoptosis-inducing agent

-

Cell lysis buffer (non-denaturing)

-

Cross-linking agent (e.g., bismaleimidoethane - BMOE)

-

Reducing and non-reducing SDS-PAGE sample buffers

-

Western blot materials as described in Protocol 1

-

Primary antibodies: Anti-Bax, Anti-Bak

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound and an apoptosis-inducing agent as described in the previous protocols.

-

-

Cross-linking and Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a buffer compatible with the cross-linking agent.

-

Add the cross-linking agent (e.g., 1 mM BMOE) and incubate for 30 minutes at room temperature.

-

Quench the cross-linking reaction according to the manufacturer's instructions.

-

Lyse the cells in a non-denaturing lysis buffer.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cell lysates.

-

Prepare samples with both non-reducing and reducing SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and perform Western blotting as described previously.

-

Probe the membrane with antibodies against Bax and Bak.

-

Expected Results: In apoptotic cells under non-reducing conditions, higher molecular weight bands corresponding to Bax and Bak oligomers (dimers, trimers, etc.) will be visible. In cells treated with this compound, the intensity of these oligomeric bands is expected to be reduced, indicating that this compound inhibits the self-association of Bax and Bak. Monomeric forms of Bax and Bak should be visible in all samples, particularly under reducing conditions.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The Intrinsic Apoptotic Pathway and the Role of this compound.

Caption: Experimental Workflow for Cytochrome c Release Assay.

Caption: Experimental Workflow for Caspase-3/7 Activity Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 9. promega.com [promega.com]

An In-depth Technical Guide to the Physicochemical Properties of iMAC2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental considerations for iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). This compound, with the chemical name 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a significant research tool for investigating the intrinsic apoptotic pathway.[1]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value |

| Chemical Name | 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride[1] |

| CAS Number | 335166-00-2[1] |

| Molecular Formula | C₁₉H₂₀Br₂FN₃·2HCl[1] |

| Molecular Weight | 542.11 g/mol [1] |

| Appearance | Solid[1] |

| Purity | ≥98%[1] |

| Solubility | Soluble to 5 mM in DMSO[1]. This compound is a hydrophobic molecule with limited solubility in aqueous solutions.[2] |

Biological Activity

This compound is a potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component in the intrinsic apoptotic pathway.[1] By blocking the MAC, this compound prevents the release of cytochrome c from the mitochondria, which in turn inhibits the activation of the caspase cascade that leads to programmed cell death.[1]

| Parameter | Value | Description |

| IC₅₀ (MAC Inhibition) | 28 nM[3][4] | The half maximal inhibitory concentration against the mitochondrial apoptosis-induced channel. |

| IC₅₀ (Cytochrome c Release) | 0.68 µM | The half maximal inhibitory concentration for the release of cytochrome c induced by Bid-activated Bax. |

| Cellular Effect | Reduces staurosporine-induced apoptosis in FL5.12 cells by over 50%. | Demonstrates the anti-apoptotic effect of this compound in a cellular context.[3] |

Experimental Protocols

Preparation of Stock Solutions

Due to its hydrophobic nature and limited aqueous solubility, careful preparation of this compound solutions is critical for reliable experimental results.[2]

-

Protocol for DMSO Stock Solution:

-

Prepare a high-concentration stock solution of this compound, for example, 10 mM, in 100% dimethyl sulfoxide (DMSO).[2]

-

Ensure complete dissolution by gentle vortexing.

-

For working solutions, dilute the DMSO stock into the desired aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation ("crashing out").[2]

-

The final concentration of DMSO in biological assays should be kept low (typically <1% v/v) to minimize solvent-induced artifacts.[2]

-

Kinetic Solubility Assay

To avoid using a supersaturated solution in cell-based assays, it is recommended to determine the kinetic solubility of this compound in the specific assay buffer.[2]

-

Protocol:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a series of dilutions from the stock solution in DMSO.

-

In a 96-well plate, add 2 µL of each dilution to 98 µL of the final assay buffer.

-

Shake the plate for 2 hours at room temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.

-

The concentration at which precipitation is first observed is the kinetic solubility limit.[2]

-

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound within the intrinsic apoptotic pathway.

References

iMAC2: A Technical Guide for the Study of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of iMAC2, a potent small molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC), and its application as a tool for studying the intrinsic pathway of apoptosis.

Introduction

This compound is a valuable research tool for investigating the mechanisms of programmed cell death.[1] By specifically targeting the Mitochondrial Apoptosis-Induced Channel (MAC), this compound provides a means to modulate and study the early stages of the intrinsic apoptotic cascade.[1] This guide details the mechanism of action of this compound, presents key quantitative data, and provides comprehensive experimental protocols for its use in apoptosis research.

Mechanism of Action: Inhibition of the Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is a crucial cellular process initiated by various intracellular stress signals.[2] A pivotal event in this pathway is the formation of the Mitochondrial Apoptosis-Induced Channel (MAC) in the outer mitochondrial membrane.[1][2][3] The MAC, primarily formed by the oligomerization of pro-apoptotic proteins such as Bax and Bak, facilitates the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][3]

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), leading to the assembly of the apoptosome.[1][2] This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[1][2]

This compound exerts its anti-apoptotic effect by directly inhibiting the MAC.[1][2] By blocking this channel, this compound prevents the release of cytochrome c into the cytosol, thereby halting the downstream activation of the caspase cascade and inhibiting apoptosis.[1][2]

Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound on the MAC.

Quantitative Data

The following table summarizes key quantitative parameters of this compound, providing a reference for experimental design.

| Parameter | Value | Cell Line / Condition | Reference |

| IC₅₀ (MAC inhibition) | 28 nM | N/A (Biochemical Assay) | [2][4] |

| IC₅₀ (Cytochrome c release inhibition) | 0.68 µM | HeLa cells (Liposome channel assay) | [4] |

| Effective Concentration | 2.5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [3] |

| Solubility | ≤ 5 mM | In DMSO | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

General Experimental Workflow for Assessing Anti-Apoptotic Efficacy

A general workflow to assess the anti-apoptotic efficacy of this compound involves pre-treating cells with the compound followed by the induction of apoptosis.[2]

Caption: General experimental workflow for assessing the anti-apoptotic efficacy of this compound.

Determining the Optimal Concentration of this compound using an MTT Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cells and to establish the optimal working concentration.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.[1]

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

-

Jurkat cells (or other cell line of interest)

-

RPMI 1640 medium (or other appropriate medium)

-

This compound

-

Staurosporine (or other apoptosis inducer)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., Jurkat cells) in a 6-well plate at a density of 2 x 10⁵ cells/mL. For adherent cells, allow them to adhere overnight.[2]

-

Pre-treat cells with a vehicle control and varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) for 1 hour.[2]

-

Induce apoptosis by adding an apoptotic stimulus (e.g., 1 µM Staurosporine) and incubate for 4 hours.[2]

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Western Blot for Cytochrome c Release

This assay biochemically assesses the release of cytochrome c from the mitochondria into the cytosol.[2]

Materials:

-

Cell line of interest

-

This compound

-

Apoptosis inducer

-

Subcellular fractionation kit

-

Protein assay kit

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibody against cytochrome c

-

Secondary antibody

Procedure:

-

Cell Treatment and Fractionation: Treat cells as described in the previous protocols. Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit.[2]

-

Protein Quantification and Western Blotting: Determine the protein concentration of each fraction. Perform SDS-PAGE and Western blotting to detect the presence of cytochrome c in both the cytosolic and mitochondrial fractions.[2]

Important Considerations

-

Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound used.[4] The final DMSO concentration should typically be kept below 0.5%.[4]

-

Positive and Negative Controls: Use a known apoptosis-inducing agent as a positive control and untreated cells as a negative control to establish a baseline.[4]

-

Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for each cell line, as it can vary.[4]

-

Solubility: Ensure this compound is fully dissolved in DMSO before diluting it in cell culture medium to prevent precipitation.[4]

-

Storage: Store this compound stock solutions at -20°C and prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]

By following these protocols and considerations, researchers can effectively utilize this compound to investigate the intricate mechanisms of the intrinsic apoptotic pathway.

References

iMAC2: A Potent Inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC)

An in-depth technical guide on the core aspects of iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), is presented below for researchers, scientists, and drug development professionals. This guide details the target, binding affinity, experimental protocols, and the signaling pathway associated with this compound.

This compound, with the chemical name 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a synthetic small molecule belonging to the dibromocarbazole piperazine class of compounds. It has been identified as a highly potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component in the intrinsic pathway of apoptosis.[1]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified, providing key metrics for its biological activity. This data is crucial for assessing its potential as a research tool and a therapeutic agent.

| Parameter | Value | Description |

| IC50 | 28 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of MAC activity.[2][3][4] |

| LD50 | 15000 nM | The median lethal dose, representing the concentration at which 50% of cells are killed.[2][3] |

Experimental Protocols

Understanding the methodologies used to characterize this compound is essential for reproducing and building upon existing research. The following sections detail the key experimental protocols.

Cytochrome c Release Assay using Western Blot

This assay is a functional method to determine the inhibitory effect of this compound on the release of cytochrome c from mitochondria, a downstream event of MAC opening.

1. Isolation of Mitochondria:

-

Cells are harvested and washed with a phosphate-buffered saline (PBS) solution.

-

The cell pellet is resuspended in a mitochondrial isolation buffer.

-

Cells are homogenized to disrupt the plasma membrane while keeping the mitochondria intact.

-

The homogenate is centrifuged at a low speed to pellet nuclei and unbroken cells.

-

The supernatant is then centrifuged at a high speed to pellet the mitochondria.

2. Pre-incubation with this compound:

-

The isolated mitochondria are resuspended in a mitochondrial assay buffer.

-

The mitochondrial suspension is then pre-incubated with various concentrations of this compound (or a vehicle control like DMSO) for a specified duration, for instance, 30 minutes at 30°C.[1]

3. Induction of Apoptosis:

-

Apoptosis is induced by adding a pro-apoptotic agent, such as recombinant tBid and Bax proteins, to the mitochondrial suspension.[1]

4. Separation of Mitochondria and Supernatant:

-

The mitochondrial suspension is centrifuged at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[1]

-

The supernatant, which contains the released cytosolic proteins including cytochrome c, is carefully collected.[1]

-

The mitochondrial pellet is washed and subsequently lysed.[1]

5. Western Blot Analysis:

-

The protein concentrations of both the supernatant and the lysed mitochondrial fractions are determined.

-

Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

-

The membrane is probed with a primary antibody specific for cytochrome c, followed by an HRP-conjugated secondary antibody.[1]

6. Data Analysis:

-

The amount of cytochrome c in the supernatant and mitochondrial fractions is quantified by densitometry of the Western blot bands. A reduction in cytochrome c in the supernatant of this compound-treated samples compared to the control indicates the inhibition of its release.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are critical for understanding the complex biological processes and experimental procedures involving this compound.

Caption: Signaling pathway of this compound in the intrinsic apoptosis cascade.

Caption: Experimental workflow for the Cytochrome c release assay.

Synthetic Pathway of this compound

The synthesis of 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride (this compound) is a multi-step process. A representative synthetic scheme is outlined below.

Caption: Synthetic pathway for the this compound compound.

This technical guide provides a foundational understanding of the this compound compound, its target, binding characteristics, and the experimental methodologies used for its characterization. The provided diagrams offer a clear visual representation of the associated pathways and workflows, aiding in the comprehension of its mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on the Cellular Pathways Affected by iMAC2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule iMAC2, a potent inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC). The document details its mechanism of action, impact on cellular pathways, quantitative data, and relevant experimental protocols.

Core Mechanism of Action

This compound, chemically identified as 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a specific inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC).[1] The MAC is a critical component of the intrinsic apoptotic pathway, a form of programmed cell death essential for tissue homeostasis.[1][2] Formation of the MAC in the outer mitochondrial membrane is a key step that leads to the release of cytochrome c into the cytosol.[1] This release triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.[1] By directly blocking the MAC, this compound prevents the release of cytochrome c and thus exhibits a potent anti-apoptotic effect.[1][3]

Affected Cellular Pathway: The Intrinsic Apoptotic Pathway

The primary cellular pathway affected by this compound is the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) that promote MAC formation and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that inhibit it.[2] this compound intervenes at a crucial downstream step by directly inhibiting the formed channel.

Below is a diagram illustrating the intrinsic apoptosis pathway and the point of inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental planning.

| Parameter | Value | Cell Line / Condition | Reference |

| IC₅₀ (MAC inhibition) | 28 nM | Biochemical Assay | [2][3][4] |

| IC₅₀ (Cytochrome c release inhibition) | 0.68 µM | Bid-induced Bax activation | [4] |

| Effective Concentration | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [2] |

| LD₅₀ | 15,000 nM (15 µM) | Not specified | [3] |

| Solubility | ≤ 5 mM | In DMSO | [2][4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This protocol describes a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a specific adherent cell line using an MTT assay to measure cell viability.[2]

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

-

-

This compound Treatment:

-

Prepare a 2X stock solution of the highest concentration of this compound to be tested in complete medium. A starting range of 10 nM to 10 µM is recommended.[2]

-

Perform serial dilutions to prepare a range of 2X this compound concentrations.

-

Remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells. Include vehicle control (DMSO) and untreated control wells.[2]

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

-

-

MTT Assay:

This protocol is for assessing the direct inhibitory effect of this compound on cytochrome c release from isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Mitochondrial assay buffer

-

Recombinant tBid and Bax proteins (or other apoptotic stimulus)

-

This compound compound

-

DMSO (vehicle control)

-

Centrifuge

-

Western blot supplies or ELISA kit for cytochrome c detection

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from the chosen cell or tissue type using a standard differential centrifugation protocol.

-

Pre-incubation with this compound:

-

Induction of Apoptosis:

-

Induce apoptosis by adding a pro-apoptotic agent, such as recombinant tBid and Bax proteins, to the mitochondrial suspension.[1]

-

-

Separation of Mitochondria and Supernatant:

-

Incubate for the desired time, then centrifuge the mitochondrial suspension at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[1]

-

-

Detection of Cytochrome c:

-

Carefully collect the supernatant (cytosolic fraction) and the mitochondrial pellet.

-

Analyze the amount of cytochrome c in the supernatant and pellet fractions using Western blotting or an ELISA. A decrease in cytochrome c in the supernatant of this compound-treated samples compared to the control indicates inhibition of its release.[1]

-

Below is a diagram of the experimental workflow for the in vitro cytochrome c release assay.

References

Methodological & Application

Unlocking the Potential of iMAC2 in Cellular Research: A Guide for Scientists

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the ability to modulate specific pathways is paramount for understanding disease mechanisms and developing novel therapeutics. iMAC2, a potent and specific inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), has emerged as a critical tool for researchers studying the intrinsic apoptotic pathway.[1][2][3] By blocking the release of cytochrome c from the mitochondria, this compound effectively halts the downstream caspase cascade that leads to programmed cell death.[1][2][3] These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, offering detailed protocols and data to empower your research.

Data Presentation: Quantitative Insights into this compound Activity

The following table summarizes key quantitative parameters of this compound, providing a quick reference for designing and interpreting your experiments.

| Parameter | Value | Cell Line / Condition | Reference |

| IC₅₀ (MAC Inhibition) | 28 nM | Biochemical Assay | [2][4] |

| IC₅₀ (Cytochrome c Release Inhibition) | 0.68 µM | HeLa cells (Liposome channel assay) | [4] |

| Effective Concentration (Apoptosis Reduction) | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [2][4] |

| LD₅₀ | 15,000 nM (15 µM) | Not specified | [2] |

| Solubility in DMSO | ≤ 5 mM | Not applicable | [4] |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of this compound's mechanism and its application in experimental settings, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving this compound.

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for cell viability in a specific adherent cell line.

Materials:

-

This compound compound

-

Adherent cell line of interest

-

Complete cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[4]

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium from a stock solution in DMSO.

-

Remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells.

-

Include wells with a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.[4]

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

-

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis in a cell population treated with this compound followed by an apoptotic stimulus, using flow cytometry.

Materials:

-

This compound compound

-

Suspension or adherent cell line of interest

-

Complete cell culture medium

-

Apoptotic stimulus (e.g., staurosporine, etoposide)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells (e.g., Jurkat cells) in a 6-well plate at a density of 2 x 10⁵ cells/mL. For adherent cells, allow them to attach overnight.

-

Pre-treat cells with a vehicle control and varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) for 1 hour.[3]

-

Induce apoptosis by adding a known stimulus at a predetermined concentration.

-

Incubate for the appropriate duration to induce apoptosis.

-

-

Staining:

-

Harvest the cells (for adherent cells, use trypsin and neutralize).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour.

-

Gate on the cell population of interest.

-

Analyze the fluorescence intensity to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[3]

-

Protocol 3: Assessment of Mitochondrial Cytochrome c Release

This protocol details the immunofluorescent staining and flow cytometric analysis of cytochrome c release from the mitochondria, a key event inhibited by this compound.

Materials:

-

This compound compound

-

Cell line of interest

-

Apoptotic stimulus

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Anti-cytochrome c antibody (primary antibody)

-

Fluorescently-labeled secondary antibody (if required)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound and an apoptotic stimulus as described in Protocol 2.

-

-

Cell Staining:

-

Harvest and wash the cells with PBS.

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer to allow antibody access to the mitochondria.[4]

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the anti-cytochrome c antibody.

-

If using an unconjugated primary antibody, wash and incubate with a fluorescently-labeled secondary antibody.[4]

-

Wash the cells and resuspend in PBS for flow cytometry analysis.[4]

-

-

Flow Cytometry Analysis:

Troubleshooting and Best Practices

-

Solubility: Ensure this compound is fully dissolved in DMSO before further dilution in cell culture medium to prevent precipitation. The final DMSO concentration in the culture medium should ideally be kept below 0.5%.[4]

-

Time-Course Experiments: The optimal incubation time for this compound treatment can vary between cell lines and experimental conditions. It is recommended to perform a time-course experiment to determine the ideal duration.[4]

-

Cytotoxicity: In some healthy, non-cancerous cell lines, this compound may exhibit cytotoxicity at concentrations close to its effective anti-apoptotic dose. It is crucial to perform dose-response experiments to determine the therapeutic window in your specific cell model.[5]

-

Controls: Always include appropriate controls in your experiments, including untreated cells, vehicle-treated cells (DMSO), and cells treated with the apoptotic stimulus alone.

By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively harness the power of this compound to investigate the intricate mechanisms of apoptosis and explore its potential in various therapeutic areas.

References

iMAC2: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing iMAC2, a potent and specific inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), for in vitro research. This document outlines the mechanism of action, effective concentrations, and detailed protocols for assessing the anti-apoptotic efficacy of this compound.

Introduction

This compound is a small molecule inhibitor that targets a key component of the intrinsic apoptotic pathway, the Mitochondrial Apoptosis-Induced Channel (MAC).[1] By inhibiting the MAC, this compound effectively blocks the release of cytochrome c from the mitochondria, a critical event in the activation of the caspase cascade that leads to programmed cell death.[1][2] This anti-apoptotic activity makes this compound a valuable tool for investigating the mechanisms of cell death and survival in various research areas, particularly in oncology.[1]

Mechanism of Action

This compound exerts its anti-apoptotic effects by directly inhibiting the MAC, which is formed in the outer mitochondrial membrane in response to cellular stress or pro-apoptotic signals.[1] The formation of this channel, primarily through the oligomerization of Bax and/or Bak proteins, allows for the release of intermembrane space proteins like cytochrome c into the cytosol.[1] Cytosolic cytochrome c then binds to Apaf-1, initiating the formation of the apoptosome and subsequent activation of caspase-9 and effector caspases like caspase-3, ultimately leading to cellular dismantling.[1][3] this compound intervenes early in this cascade by preventing the opening of the MAC, thereby halting the downstream apoptotic signaling.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound from various in vitro studies, providing a reference for experimental design.

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ (MAC inhibition) | 28 nM | Biochemical Assay | [2][3][4] |

| IC₅₀ (Cytochrome c release inhibition) | 0.68 µM | Bid-induced Bax activation | [2] |

| Effective Concentration (Apoptosis Reduction >50%) | 2.5 µM - 5 µM | FL5.12 cells (Staurosporine-induced) | [4][5] |

| LD₅₀ | 15,000 nM (15 µM) | Not specified | [4] |

| Solubility in DMSO | ≤ 5 mM | Not applicable | [6] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound and a general experimental approach for its study, the following diagrams are provided.

Experimental Protocols

The optimal concentration and incubation time for this compound are cell-type and experimental condition-dependent.[7] Therefore, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific model. A starting concentration range of 10 nM to 10 µM is recommended for initial experiments.[6]

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in an adherent cell line by measuring cell viability.

Materials:

-

This compound

-

Adherent cell line of interest

-

Complete cell culture medium

-

MTT solution

-

DMSO

-

96-well plates

-

Plate reader

Methodology:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 10 nM to 10 µM is recommended.[6] Remove the medium and add 100 µL of the various this compound concentrations to the respective wells.[6] Include vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated control wells.[6]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Assay: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6] Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate gently for 10 minutes.[6]

-

Data Analysis: Measure the absorbance at 570 nm using a plate reader.[6] Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.[6]

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

6-well plates

-

This compound

-

Apoptotic stimulus (e.g., Staurosporine)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Methodology:

-

Cell Culture and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/mL.[3] For adherent cells, allow them to adhere overnight.[3]

-

Pre-treat cells with a vehicle control and varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) for 1 hour.[3]

-

Induce apoptosis by adding an apoptotic stimulus (e.g., 1 µM Staurosporine) and incubate for 4 hours.[3]

-

Cell Harvesting and Staining: Harvest the cells, including any floating cells, and wash with ice-cold PBS.[6]

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Materials:

-

White-walled 96-well plates

-

Cell line of interest

-

This compound

-

Apoptotic stimulus (e.g., Staurosporine)

-

Caspase-Glo® 3/7 Reagent

Methodology:

-

Cell Culture and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3]

-

Pre-treat cells with a vehicle control and varying concentrations of this compound for 1 hour.[3]

-

Induce apoptosis with an appropriate stimulus (e.g., 1 µM Staurosporine) and incubate for 3 hours.[3]

-

Assay Procedure: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[3] Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]

-

Incubate at room temperature for 1-2 hours and measure luminescence using a plate reader.

Protocol 4: Cytochrome c Release Assay by Western Blot

This assay directly measures the inhibition of a key event in the intrinsic apoptotic pathway.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

This compound

-

Apoptotic stimulus

-

Digitonin-based cell permeabilization buffer

-

Primary antibody specific for cytochrome c

-

HRP-conjugated secondary antibody

-

Western blot equipment and reagents

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with varying concentrations of this compound followed by an apoptotic stimulus.[5] Include appropriate controls.[6]

-

Cell Fractionation: Harvest cells and separate the cytosolic fraction from the mitochondrial fraction using a digitonin-based cell permeabilization method.[5]

-

Western Blot Analysis: Perform SDS-PAGE and Western blotting on both fractions to detect the presence of cytochrome c.[2][5]

-

Data Analysis: Quantify the amount of cytochrome c in the supernatant and mitochondrial fractions by densitometry of the Western blot bands.[2] A decrease in cytochrome c in the supernatant of this compound-treated samples compared to the control indicates inhibition of its release.[2]

Troubleshooting and Optimization

-

Solubility: Ensure this compound is fully dissolved in DMSO before further dilution in cell culture medium to prevent precipitation.[6][7] The final DMSO concentration in the culture should typically be below 0.5% to avoid solvent-induced toxicity.[6][7]

-

Cytotoxicity: At concentrations close to its effective anti-apoptotic dose, this compound may exhibit cytotoxicity in some cell lines.[8] It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell line.[7]

-

Compound Stability: Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.[8]

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the intrinsic apoptotic pathway and modulate cell death in their specific experimental systems.

References

Subject: iMAC2 Applications in Cancer Cell Line Studies

To: Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol ID: ANP-2025-iMAC2-CCL

Introduction: Clarification of "iMAC2" in Biomedical Research

An extensive review of scientific and medical literature reveals no evidence of a therapeutic agent or biological target known as "this compound" in the context of cancer cell line studies. Initial investigations into this query have consistently pointed towards an industrial monitoring and control system, indicating a potential misinterpretation of the term in a biomedical context.[1]

A comprehensive search of major scientific databases, clinical trial registries, and patent repositories for terms such as "this compound therapeutic potential," "this compound mechanism of action," and "this compound signaling pathway" yielded no relevant results in the field of oncology or molecular biology.[1] It is concluded that "this compound" is not a recognized name for any drug, protein, gene, or signaling pathway currently under investigation for therapeutic purposes in cancer.[1]

One isolated reference to a compound named "this compound" was found in a technical support document from a chemical supplier. This document provides limited data on its anti-apoptotic potency. However, this information is not sufficient to form the basis of a detailed application note for cancer cell line studies.

Given the lack of scientifically validated information, this document will proceed by outlining a general framework for characterizing a novel inhibitor of apoptosis in cancer cell lines, using the limited available data on the referenced "this compound" compound as a hypothetical example. This will include standardized protocols and data presentation formats that are broadly applicable in cancer research.

Hypothetical Target and Mechanism of Action

For the purpose of this document, we will hypothesize that "this compound" is an inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), a component of the intrinsic apoptosis pathway. The limited available data suggests it has anti-apoptotic properties.

Proposed Signaling Pathway

The intrinsic apoptosis pathway is a critical regulator of cell death in response to various cellular stresses, including DNA damage and oncogene activation. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are key regulators of this pathway. Upon activation, pro-apoptotic proteins lead to the formation of the MAC in the outer mitochondrial membrane, resulting in the release of cytochrome c and subsequent activation of caspases, ultimately leading to apoptosis. A hypothetical inhibitor like this compound would block the formation or function of the MAC, thereby preventing apoptosis.

Quantitative Data Summary

The following table summarizes the limited available data for the compound referred to as this compound and related compounds.[2] This data is provided for illustrative purposes only.

| Compound | MAC Closure IC50 (nM) | Apoptosis Inhibition IC50 (µM) in FL5.12 cells |

| This compound | 28 | 2.5 |

| iMAC1 | 19 | Not Reported |

| iMAC3 | 966 | Not Reported |

| iMAC4 | 33 | Not Reported |

| iMAC5 | 680 | Not Reported |

| Table 1: Potency of iMAC compounds in biochemical and cell-based assays.[2] |

Experimental Protocols

The following are standard protocols used to characterize the effects of a novel anti-apoptotic agent in cancer cell lines.

Cell Viability and Cytotoxicity Assays

This protocol describes a method to assess the effect of a compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of choice

-

Appropriate cell culture medium and supplements

-

Test compound (e.g., this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

-

White, clear-bottom 96-well assay plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Seed cancer cells in a white, clear-bottom 96-well plate at a density optimized for logarithmic growth over the course of the experiment.

-

Allow cells to attach and resume logarithmic growth for 24 hours.

-

Prepare a serial dilution of the test compound in cell culture medium. Include a vehicle control (e.g., DMSO).

-

Add the compound serial dilutions and vehicle control to the appropriate wells.

-

Incubate the plate at 37°C and 5% CO2 for a predetermined time course (e.g., 24, 48, 72 hours).

-

At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells.

-

Plot the percentage of viable cells versus the log of the compound concentration to determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

Materials:

-

Cancer cell line of choice

-

Appropriate cell culture medium and supplements

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the test compound at various concentrations for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Conclusion and Future Directions

While the term "this compound" as a therapeutic agent in cancer research appears to be a misnomer, the principles of characterizing a novel anti-apoptotic compound are well-established. The protocols and frameworks provided in this document offer a standardized approach for researchers to evaluate the potential of such molecules in cancer cell line studies. Should "this compound" be an internal codename for a novel compound, further clarification and disclosure of its chemical structure and biological target are necessary for any meaningful scientific investigation. Researchers are encouraged to verify the nomenclature of their compounds of interest against public scientific databases to ensure clarity and avoid ambiguity.

References

Application Notes and Protocols: Utilizing iMAC2 to Investigate Cytochrome c Release